(2R)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid
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Overview
Description
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid is a chiral amino acid derivative featuring a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid typically involves the construction of the thiazole ring followed by the introduction of the amino acid moiety. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiazole ring, followed by the incorporation of the amino acid side chain through various coupling reactions.
Industrial Production Methods: Industrial production methods for this compound often utilize scalable synthetic routes that ensure high yield and purity. These methods may involve the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and minimize by-products.
Types of Reactions:
Oxidation: The thiazole ring can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can yield dihydrothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(2R)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and amino acid moiety allow it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the context.
Comparison with Similar Compounds
(2R)-2-Amino-3-(thiazol-2-yl)propanoic acid: Lacks the dimethyl substitution on the thiazole ring.
(2R)-2-Amino-3-(benzothiazol-2-yl)propanoic acid: Features a benzothiazole ring instead of a thiazole ring.
(2R)-2-Amino-3-(methylthiazol-2-yl)propanoic acid: Contains a single methyl group on the thiazole ring.
Uniqueness: The presence of the dimethyl substitution on the thiazole ring in (2R)-2-Amino-3-(dimethyl-1,3-thiazol-2-yl)propanoic acid imparts unique steric and electronic properties, influencing its reactivity and binding affinity. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C8H12N2O2S |
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Molecular Weight |
200.26 g/mol |
IUPAC Name |
(2R)-2-amino-3-(4,5-dimethyl-1,3-thiazol-2-yl)propanoic acid |
InChI |
InChI=1S/C8H12N2O2S/c1-4-5(2)13-7(10-4)3-6(9)8(11)12/h6H,3,9H2,1-2H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
PXYUHFCCDLVTNV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=C(SC(=N1)C[C@H](C(=O)O)N)C |
Canonical SMILES |
CC1=C(SC(=N1)CC(C(=O)O)N)C |
Origin of Product |
United States |
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